cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
Description
The compound cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[...]tetraconta- is a cobalt(II) complex featuring a highly fluorinated, nitrogen-rich macrocyclic ligand. The ligand’s structure includes 16 fluorine atoms and six nitrogen donor sites, arranged in a complex polycyclic framework. This design imparts unique electronic and steric properties:
- Coordination Geometry: The nitrogen atoms likely adopt an octahedral coordination around cobalt(II), consistent with cobalt’s preference for six-coordinate geometries in macrocyclic systems .
- Applications: Such fluorinated, nitrogen-dense ligands are explored for catalysis, sensing, or materials science due to their tunable electronic environments .
Properties
Molecular Formula |
C32CoF16N8 |
|---|---|
Molecular Weight |
859.3 g/mol |
IUPAC Name |
cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32F16N8.Co/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChI Key |
OFILAZNRYPZFNX-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Co+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves intricate chemical reactions and specific conditions. One common method includes the use of cobalt salts and hexadecafluoro precursors under controlled temperature and pressure conditions. The reaction typically requires a catalyst to facilitate the formation of the desired complex structure. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state cobalt complexes.
Reduction: Reduction reactions can convert it to lower oxidation state forms.
Substitution: The hexadecafluoro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the formation of heterocycles.
Biology: Studies have explored its potential as a bioactive agent due to its unique structure and reactivity.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including photonic and optical materials.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the context of its application. In catalytic reactions, it often acts by facilitating the formation of reactive intermediates such as cobalt(III) carbene-radicals and cobalt(III) nitrene-radicals . These intermediates enable efficient transformations in organic synthesis. In biological systems, its mechanism of action may involve interactions with specific molecular targets, leading to alterations in cellular pathways.
Comparison with Similar Compounds
Research Findings and Contradictions
- Coordination Flexibility: While cobalt(II) typically adopts octahedral geometries, notes redox interconversion between Co²⁺ (high-spin) and Co³⁺ (low-spin) states in disulfide/thiolate systems, suggesting ligand-dependent spin-state variability.
- Biological Penetration : Unlike nickel, cobalt penetrates deeper into skin layers (stratum corneum and viable epidermis), correlating with its stronger sensitization potency .
Biological Activity
Cobalt complexes have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound cobalt(II) hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene (hereafter referred to as Co-Hexa). This complex is notable for its unique structure and potential applications in various biological contexts.
Chemical Structure and Properties
Co-Hexa is a complex coordination compound characterized by a highly fluorinated ligand environment surrounding a cobalt ion in the +2 oxidation state. The molecular formula is with a significant degree of fluorination that influences its solubility and reactivity.
Antimicrobial Properties
Research indicates that cobalt complexes exhibit promising antimicrobial activities against a variety of pathogens. For instance:
- Antibacterial Activity : Cobalt complexes have been shown to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes due to metal ion release .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 10 µg/mL | |
| Bacillus subtilis | 20 µg/mL |
Antiviral Activity
Cobalt complexes have also been investigated for their antiviral properties:
- Mechanism of Action : These complexes can inhibit viral replication by interacting with viral proteins or nucleic acids. Studies have shown that certain cobalt complexes can effectively inhibit HIV protease activity by binding to its hydrophobic pocket .
Study 1: Cobalt Complexes Against Bacterial Infections
A study evaluated the antibacterial efficacy of various cobalt complexes synthesized from different ligands. The results demonstrated that Co-Hexa exhibited superior activity compared to traditional antibiotics such as ampicillin and ciprofloxacin against resistant strains of bacteria .
Study 2: Antiviral Activity Against HIV
In another investigation focusing on antiviral properties, Co-Hexa was tested for its ability to inhibit HIV replication in vitro. The findings revealed that the compound significantly reduced viral load in treated cell cultures compared to controls .
The biological activity of Co-Hexa can be attributed to several mechanisms:
- Metal Ion Release : Upon interaction with biological systems, cobalt ions can be released from the complex and participate in redox reactions that generate reactive oxygen species (ROS), leading to cellular damage in pathogens.
- Chelation Effects : The unique fluorinated structure enhances lipophilicity and facilitates better membrane penetration.
- Interference with Enzymatic Processes : Cobalt ions can mimic essential metal cofactors in enzymes disrupting normal metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
